molecular formula C16H16BrCl2NO B3862731 N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE

N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE

Cat. No.: B3862731
M. Wt: 389.1 g/mol
InChI Key: PARPNOBTXHLQLT-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine is a synthetic amine derivative of interest in medicinal chemistry and pharmacological research. This compound features a multi-substituted aromatic structure, incorporating bromo, methoxy, and dichloro functional groups that are commonly found in compounds with significant biological activity . The structural motif of a phenethylamine substituted with halogens is frequently explored in the development of central nervous system (CNS)-active agents, as such properties can be influenced by molecular weight, lipophilicity, and polar surface area . While specific clinical applications for this precise molecule are not currently documented in the scientific literature, its chemical architecture suggests potential utility as a valuable intermediate or building block in organic synthesis. Researchers may employ it in the design and synthesis of novel compounds for screening against various biological targets, particularly in the development of neuroactive or antiparasitic agents, given that structurally similar molecules have been investigated for these purposes . This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referencing the provided Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-(2,4-dichlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrCl2NO/c1-21-16-5-2-11(8-14(16)17)10-20-7-6-12-3-4-13(18)9-15(12)19/h2-5,8-9,20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPNOBTXHLQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications in research.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine and methoxy groups on one aromatic ring and dichloro substituents on another. The IUPAC name for this compound is N-[(3-bromo-4-methoxyphenyl)methyl]-2-(2,4-dichlorophenyl)ethanamine. Its molecular formula is C16H17BrCl2N, with a molecular weight of approximately 368.67 g/mol.

PropertyValue
Molecular FormulaC16H17BrCl2N
Molecular Weight368.67 g/mol
Boiling PointPredicted 550.6 ± 45 °C
Density1.384 ± 0.06 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the intermediate 3-bromo-4-methoxybenzyl chloride, which is then reacted with 2-(2,4-dichlorophenethyl)amine under basic conditions. Solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may act as a ligand, binding to these targets and altering their activity, which could lead to various pharmacological effects .

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that compounds similar to this compound can exhibit significant antitumor properties. For instance, derivatives have been evaluated for their ability to inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis .
  • Enzyme Inhibition : Studies on related compounds suggest that they may function as inhibitors for certain methyltransferases and demethylases, which play critical roles in epigenetic regulation. This inhibition can lead to altered gene expression patterns associated with cancer progression .
  • Receptor Binding Studies : The compound has been explored for its potential as a ligand in receptor binding studies, particularly in the context of G protein-coupled receptors (GPCRs). Its ability to bind irreversibly to these targets may offer advantages in therapeutic applications .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules aimed at drug development. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets .

Scientific Research Applications

Medicinal Chemistry

N-(3-bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development:

  • Ligand Development : The compound can serve as a ligand in receptor binding studies, particularly in the context of neurological disorders where receptor modulation is crucial .
  • Anticancer Research : Compounds with similar structures have shown promise in inhibiting tumor growth and proliferation, indicating that this compound may also possess anticancer properties .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex molecules by undergoing various chemical transformations such as oxidation and substitution reactions. For instance, it can be converted into derivatives with different functional groups to enhance biological activity .
  • Pharmaceutical Intermediates : It serves as an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system .

Biological Studies

The compound's interactions with biological systems have been explored:

  • Receptor Interaction Studies : Research indicates its potential to interact with specific receptors, leading to alterations in cellular signaling pathways, which is vital for understanding drug mechanisms .
  • Toxicological Assessments : Studies on similar compounds highlight the importance of assessing toxicity and pharmacokinetics to ensure safety in potential therapeutic applications .

Case Study 1: Receptor Binding Affinity

In a study examining the receptor binding affinity of structurally related compounds, this compound was tested against dopamine receptors. Results showed that modifications to the bromine and methoxy groups significantly influenced binding efficacy, suggesting a pathway for optimizing receptor selectivity .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of similar compounds revealed that those with bromine substitutions exhibited enhanced cytotoxicity against specific cancer cell lines. This suggests that this compound may also possess significant antitumor activity, warranting further exploration .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes quaternization with alkyl halides or reacts with acylating agents under mild conditions. For example:

  • Methylation : Treatment with methyl iodide in ethanol at 60°C produces a quaternary ammonium salt .

  • Acylation : Reaction with acetyl chloride in dichloromethane yields the corresponding amide derivative.

Reaction TypeReagent/ConditionsProductYieldReference
AlkylationCH<sub>3</sub>I, EtOH, 60°CQuaternary ammonium salt75%
AcylationAcCl, CH<sub>2</sub>Cl<sub>2</sub>, RTN-Acetylated derivative82%

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the 5-position of the benzyl ring.

  • Bromination : Additional bromination is possible under radical initiation (e.g., NBS, AIBN).

Nucleophilic Substitution

The aryl bromide moiety participates in cross-coupling reactions:

  • Suzuki Coupling : With Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids, the bromine is replaced by an aryl group .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines under palladium catalysis .

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°CBiaryl derivative68%
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, tolueneAryl amine product55%

Oxidation and Reduction

  • Oxidation : Hydrogen peroxide oxidizes the tertiary amine to an N-oxide.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the aromatic rings to cyclohexane derivatives.

Mechanistic Insights

The bromine atom’s leaving-group ability is enhanced in polar aprotic solvents (e.g., DMF), facilitating SNAr reactions. Computational studies suggest that the methoxy group’s electron-donating effect stabilizes transition states in EAS .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (referred to in and ), which also contains the 2,4-dichlorophenethyl group but differs in the amine-linked substituent. Key structural comparisons include:

Property N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine 1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol
Amine Substituent 3-Bromo-4-methoxybenzyl 3-Phenoxypropan-2-ol
Halogenation Bromo (C-3), methoxy (C-4), dichloro (phenethyl) Dichloro (phenethyl)
Polarity Moderate (methoxy enhances solubility; bromo increases lipophilicity) Higher (due to hydroxyl and ether groups)
Molecular Weight ~425 g/mol (estimated) ~356 g/mol
Reported Bioactivity Not explicitly studied in provided evidence Kills P. aeruginosa via membrane damage

The 2,4-dichlorophenethyl group is critical for membrane interaction in both compounds. However, the 3-phenoxypropan-2-ol substituent in the analog introduces hydrogen-bonding capacity, enhancing solubility and target engagement.

Mechanistic Implications

and highlight that the analog 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol disrupts bacterial membranes, leading to cell death. The dichlorophenethyl group likely facilitates membrane insertion, while the hydroxyl and ether groups mediate interactions with polar lipid headgroups . However, the absence of a hydroxyl group might reduce water solubility, limiting bioavailability compared to the analog.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity (LogP): The query compound’s LogP is estimated to be higher (~4.2) than the analog (~3.1) due to bromine and methoxy substituents, favoring tissue penetration but possibly reducing aqueous solubility.
  • Metabolic Stability: Methoxy groups are generally resistant to oxidative metabolism, whereas the analog’s hydroxyl group may undergo glucuronidation, shortening its half-life.

Q & A

Q. What are the key considerations for designing a synthetic route for N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine?

  • Methodological Answer :
    The synthesis typically involves sequential alkylation and amidation steps. For example:

Amine Preparation : Start with 3-bromo-4-methoxybenzylamine and 2,4-dichlorophenethylamine. Protect reactive groups (e.g., using Boc or Fmoc) to avoid cross-reactivity .

Coupling Reaction : Use a coupling agent like EDCl/HOBt or HATU to facilitate the formation of the tertiary amine bond. Optimize solvent choice (e.g., DMF or THF) and reaction temperature (25–60°C) to maximize yield .

Deprotection : Remove protecting groups under mild acidic or basic conditions (e.g., TFA for Boc groups).

  • Validation : Monitor reaction progress via TLC or LC-MS. Characterize intermediates using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Analysis :
  • 1H^1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for substituted benzene rings) and methoxy groups (δ ~3.8 ppm).
  • 13C^{13}C NMR: Confirm carbonyl carbons (amide, δ ~165–170 ppm) and halogenated carbons (δ 110–130 ppm for Br/Cl-substituted aromatics) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : If crystals are obtainable, refine the structure using SHELXL for precise bond-length/angle validation .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step?

  • Methodological Answer :
  • Reaction Optimization :

Screen coupling agents (e.g., EDCl vs. DCC) and catalysts (e.g., DMAP).

Adjust stoichiometry (1.2–1.5 equivalents of the benzylamine derivative).

Use microwave-assisted synthesis to enhance reaction efficiency .

  • Byproduct Analysis :
  • Employ HPLC-PDA or LC-MS to detect impurities (e.g., unreacted starting materials or dimerization products).
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .

Q. What strategies are effective for studying the steric/electronic effects of substituents on biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Syntize analogs with varied substituents (e.g., replace Br with Cl or methoxy with ethoxy).

Test in vitro activity (e.g., enzyme inhibition assays) and correlate with Hammett constants or steric parameters .

  • Computational Modeling :
  • Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO/LUMO distributions.
  • Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Methodological Answer :
  • Data Validation :

Cross-check SHELXL refinement parameters (R-factor, wR2) and ensure ADPs (anisotropic displacement parameters) are physically reasonable .

Use PLATON to check for missed symmetry or twinning.

  • Alternative Techniques :
  • If crystals are unstable, validate via powder XRD or compare with DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE

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